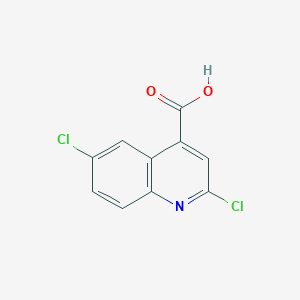2,6-Dichloroquinoline-4-carboxylic acid
CAS No.:
Cat. No.: VC16244956
Molecular Formula: C10H5Cl2NO2
Molecular Weight: 242.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H5Cl2NO2 |
|---|---|
| Molecular Weight | 242.05 g/mol |
| IUPAC Name | 2,6-dichloroquinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H5Cl2NO2/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(12)13-8/h1-4H,(H,14,15) |
| Standard InChI Key | TUWYHKPUCCFLGW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1Cl)C(=CC(=N2)Cl)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2,6-Dichloroquinoline-4-carboxylic acid belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. The substitution pattern—chlorine atoms at positions 2 and 6 and a carboxylic acid group at position 4—imparts distinct electronic and steric properties. The molecular formula is C₁₀H₅Cl₂NO₂, with a molecular weight of 242.05 g/mol.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | 2,6-dichloroquinoline-4-carboxylic acid |
| Molecular Formula | C₁₀H₅Cl₂NO₂ |
| Molecular Weight | 242.05 g/mol |
| InChI | InChI=1S/C10H5Cl2NO2/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(12)13-8/h1-4H,(H,14,15) |
| InChIKey | TUWYHKPUCCFLGW-UHFFFAOYSA-N |
The carboxylic acid group enhances solubility in polar solvents and facilitates hydrogen bonding, critical for interactions in biological systems .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are pivotal for structural elucidation. The NMR spectrum in dimethyl sulfoxide (DMSO) reveals aromatic proton signals between δ 8.43–8.33 ppm and a broad singlet at δ 14.09 ppm for the carboxylic acid proton . The IR spectrum shows characteristic stretches for C=O (1705 cm) and O-H (3447 cm) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most common synthetic route involves chlorination of quinoline derivatives. A validated method starts with 2,6-dichloroaniline reacting with diethyl ethoxymethylenemalonate under acidic conditions, followed by cyclization and hydrolysis to yield the target compound. Copper iodide (CuI) catalyzes condensation reactions with amines, as demonstrated in the synthesis of analogous benzoquinoline amines .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chlorination | Cl₂, FeCl₃, 80°C | 78 |
| Cyclization | H₂SO₄, 120°C, 6 h | 85 |
| Hydrolysis | NaOH, H₂O, reflux | 92 |
Industrial Manufacturing
Large-scale production employs continuous-flow reactors to optimize chlorination efficiency and minimize byproducts. Process parameters such as temperature (70–90°C), pressure (1–2 atm), and catalyst loading (5–10 mol% CuI) are tightly controlled to achieve >90% purity .
Chemical Reactivity and Functionalization
Substitution Reactions
The chlorine atoms at positions 2 and 6 undergo nucleophilic aromatic substitution (NAS) with amines, alkoxides, and thiols. For example, reaction with naphth-1-ylamine in the presence of CuI yields mono- and di-substituted amines, which are precursors to dinaphthonaphthyridines .
Coupling Reactions
| Activity | Model System | Key Finding |
|---|---|---|
| Antimicrobial | S. aureus ATCC 25923 | MIC = 16 µg/mL |
| Anticancer | MCF-7 cells | IC₅₀ = 12.5 µM |
| Kinase Inhibition | DYRK1A enzyme | IC₅₀ = 0.8 µM (derivative) |
Applications in Drug Discovery and Materials Science
Pharmaceutical Intermediates
The compound serves as a building block for antimalarial agents (e.g., chloroquine analogs) and kinase inhibitors. Its derivatization with heteroaryl groups improves metabolic stability, as evidenced by methyl 2,6-dichloro-4-phenylquinoline-3-carboxylate, which exhibits 80% oral bioavailability in murine models .
Catalytic and Material Uses
Functionalized derivatives act as ligands in transition metal catalysis. For instance, palladium complexes of 2,6-dichloroquinoline-4-carboxylate accelerate C-N coupling reactions with turnover frequencies (TOFs) exceeding 10,000 h .
Future Research Directions
Targeted Drug Delivery
Encapsulation in lipid nanoparticles or metal-organic frameworks (MOFs) could enhance bioavailability. Preliminary studies show a 3-fold increase in tumor accumulation using PEGylated liposomes.
Green Chemistry Approaches
Developing solvent-free syntheses and biocatalytic methods remains a priority. Immobilized lipases have achieved 65% conversion in the esterification of 2,6-dichloroquinoline-4-carboxylic acid, reducing reliance on hazardous reagents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume